![molecular formula C19H15N5O3S B2754817 N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE CAS No. 879567-95-0](/img/structure/B2754817.png)
N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Méthodes De Préparation
The synthesis of N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods often involve microwave irradiation to accelerate the reaction process and improve yields .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For instance, the compound can be oxidized using potassium permanganate or reduced using sodium borohydride. Substitution reactions often involve halogenation or nitration, leading to the formation of different derivatives .
Applications De Recherche Scientifique
N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE has a wide range of scientific research applications. It has been studied for its anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . In medicinal chemistry, it is explored for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases .
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, particularly targeting enzymes like carbonic anhydrase, cholinesterase, and urease . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity and specificity .
Comparaison Avec Des Composés Similaires
N-(3-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is unique due to its triazolothiadiazole scaffold, which combines the pharmacological properties of both triazole and thiadiazole rings. Similar compounds include other triazolothiadiazole derivatives, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[5,1-b][1,3,5]thiadiazines . These compounds share similar pharmacological activities but differ in their structural configurations and specific bioactivities.
Propriétés
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-11-21-22-19-24(11)23-18(28-19)13-3-2-4-14(9-13)20-17(25)12-5-6-15-16(10-12)27-8-7-26-15/h2-6,9-10H,7-8H2,1H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHMDGSVEXYZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
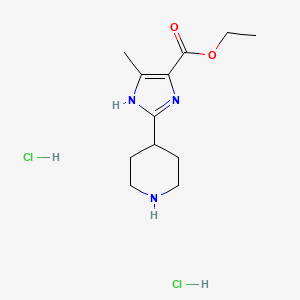
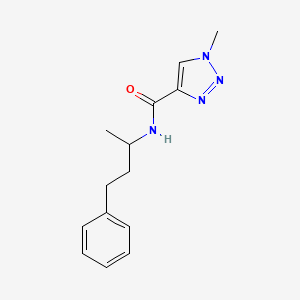
![2-[(2-NITRO-4-TRIFLUOROMETHANESULFONYLPHENYL)SULFANYL]-1H-1,3-BENZODIAZOLE](/img/structure/B2754740.png)
![N-(4-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2754741.png)
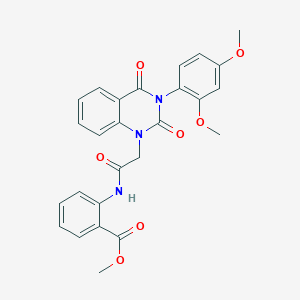
![N-(Cyclopropylmethyl)-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]prop-2-yn-1-amine](/img/structure/B2754744.png)
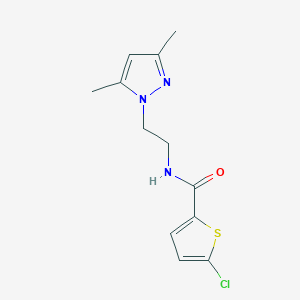
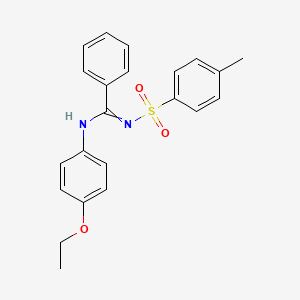

![{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}methanol](/img/structure/B2754749.png)
![(Z)-N'-[2,2-DICHLORO-1-(DIPHENYLPHOSPHOROSO)ETHENYL]-N,N-DIETHYLBENZENECARBOXIMIDAMIDE](/img/structure/B2754750.png)
![1-[4-(2-Ethoxyphenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2754753.png)
![N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2754755.png)
![N-[(thiophen-2-yl)methyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)ethanediamide](/img/structure/B2754757.png)
